2-Chloro-4-fluoro-5-iodonicotinonitrile
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Overview
Description
2-Chloro-4-fluoro-5-iodonicotinonitrile is an organic compound with the molecular formula C6HClFIN2 and a molecular weight of 282.44 g/mol . This compound is a derivative of nicotinonitrile and contains chlorine, fluorine, and iodine substituents on the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-5-iodonicotinonitrile typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid . This intermediate is then subjected to further reactions, such as halogenation and nitrile formation, to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
2-Chloro-4-fluoro-5-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-fluoro-5-iodonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-iodonicotinonitrile depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through various pathways. The presence of halogen atoms can enhance its binding affinity and selectivity for specific targets. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-iodonicotinonitrile can be compared with other halogenated nicotinonitrile derivatives, such as:
2-Chloro-4-iodonicotinonitrile: Similar structure but lacks the fluorine atom.
2-Chloro-4-fluoro-5-nitronicotinonitrile: Contains a nitro group instead of iodine.
2-Chloro-4-fluoro-5-bromonicotinonitrile: Contains bromine instead of iodine.
The unique combination of chlorine, fluorine, and iodine in this compound provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C6HClFIN2 |
---|---|
Molecular Weight |
282.44 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6HClFIN2/c7-6-3(1-10)5(8)4(9)2-11-6/h2H |
InChI Key |
DPTHYMHTGSZJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)C#N)F)I |
Origin of Product |
United States |
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